molecular formula C6H7ClN2O B2963873 5-Chloro-4,6-dimethyl-pyrimidin-2-ol CAS No. 19573-82-1

5-Chloro-4,6-dimethyl-pyrimidin-2-ol

Cat. No.: B2963873
CAS No.: 19573-82-1
M. Wt: 158.59
InChI Key: HQNDPBJMXXODGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5th position and methyl groups at the 4th and 6th positions of the pyrimidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

The safety information for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye, skin, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking medical attention if feeling unwell after exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Properties

IUPAC Name

5-chloro-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDPBJMXXODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chlorine (0.01 mol) in acetic anhydride (100 ml) was added to a solution of 4,6-dimethylpyrimid-2-one (0.008 mol) in acetic anhydride (100 ml) and the solution left at room temperature for 1 hr before the solid precipitate was collected and recrystallised from water; m.p. 235° C. (decomp.)
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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